molecular formula C14H20ClN3O B12228208 2-ethyl-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride

2-ethyl-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12228208
M. Wt: 281.78 g/mol
InChI Key: WFFGMYRAFRDUDY-UHFFFAOYSA-N
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Description

2-ethyl-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, methoxyphenyl, and methyl groups, and is often used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the ethyl, methoxyphenyl, and methyl groups via substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-ethyl-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-3-amine
  • 3-methoxyphenylmethylpyrazol-3-amine
  • 5-methylpyrazol-3-amine

Uniqueness

2-ethyl-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its stability and solubility. This makes it particularly useful in various research and industrial applications compared to its similar counterparts.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

2-ethyl-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-4-17-14(8-11(2)16-17)15-10-12-6-5-7-13(9-12)18-3;/h5-9,15H,4,10H2,1-3H3;1H

InChI Key

WFFGMYRAFRDUDY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

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